molecular formula C14H20N4O2 B454953 [3-(5-Methyl-tetrazol-2-yl)-adamantan-1-yl]-acetic acid CAS No. 438218-34-9

[3-(5-Methyl-tetrazol-2-yl)-adamantan-1-yl]-acetic acid

Cat. No.: B454953
CAS No.: 438218-34-9
M. Wt: 276.33g/mol
InChI Key: CWCSWNJTYZOFSA-UHFFFAOYSA-N
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Description

[3-(5-Methyl-tetrazol-2-yl)-adamantan-1-yl]-acetic acid is a complex organic compound featuring a tetrazole ring and an adamantane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(5-Methyl-tetrazol-2-yl)-adamantan-1-yl]-acetic acid typically involves the formation of the tetrazole ring followed by its attachment to the adamantane structure. One common method involves the cyclization of amido-nitriles to form the tetrazole ring under mild reaction conditions, such as nickel-catalyzed addition to nitriles . The adamantane moiety can be introduced through a series of substitution reactions, often involving halogenated intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

[3-(5-Methyl-tetrazol-2-yl)-adamantan-1-yl]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the tetrazole ring.

    Substitution: The adamantane moiety can undergo substitution reactions, particularly with halogenated reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenated intermediates and nucleophiles are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can lead to the formation of nitroso or nitro derivatives, while substitution reactions on the adamantane moiety can yield various substituted adamantane derivatives.

Scientific Research Applications

[3-(5-Methyl-tetrazol-2-yl)-adamantan-1-yl]-acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of [3-(5-Methyl-tetrazol-2-yl)-adamantan-1-yl]-acetic acid involves its interaction with specific molecular targets. The tetrazole ring can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The adamantane moiety provides structural stability and enhances the compound’s ability to interact with hydrophobic regions of proteins or membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [3-(5-Methyl-tetrazol-2-yl)-adamantan-1-yl]-acetic acid apart is its combination of the tetrazole ring and adamantane moiety, which imparts unique chemical and physical properties. This combination enhances its stability and potential for diverse applications compared to other similar compounds.

Properties

IUPAC Name

2-[3-(5-methyltetrazol-2-yl)-1-adamantyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2/c1-9-15-17-18(16-9)14-5-10-2-11(6-14)4-13(3-10,8-14)7-12(19)20/h10-11H,2-8H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCSWNJTYZOFSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(N=N1)C23CC4CC(C2)CC(C4)(C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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